3-Bromo-6,9-diphenyl-9H-carbazole

Übersicht

Beschreibung

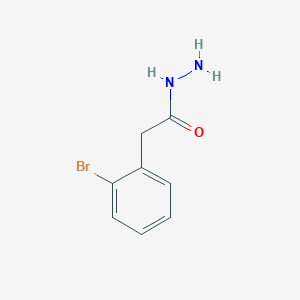

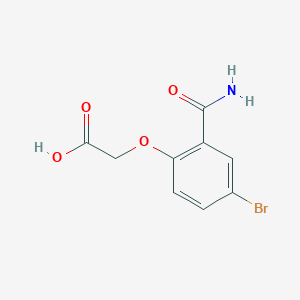

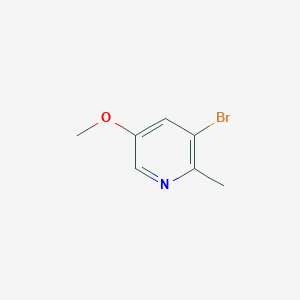

3-Bromo-6,9-diphenyl-9H-carbazole is a chemical compound with the CAS Number: 1160294-85-8 . It has a molecular weight of 398.3 .

Synthesis Analysis

The synthesis of carbazole derivatives like 3-Bromo-6,9-diphenyl-9H-carbazole has been a topic of interest due to their important photochemical and thermal stability and good hole-transport ability . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .Molecular Structure Analysis

The molecular structure of 3-Bromo-6,9-diphenyl-9H-carbazole is C24H16BrN . It is an isomer to 2-Bromo-9H-carbazole with the only difference being that 9H-carbazole is mono-brominated at the 3-position .Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The bromo-substituents enable 3,6-dbromo-9- (2-ethylhexyl)-9H-carbazole to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation .Physical And Chemical Properties Analysis

3-Bromo-6,9-diphenyl-9H-carbazole has a melting point of 143.0 to 147.0 °C and a predicted boiling point of 564.2±32.0 °C . It has a predicted density of 1.32±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Organic Light Emitting Diodes (OLEDs)

- Photophysical Properties : Compounds similar to 3-Bromo-6,9-diphenyl-9H-carbazole, with electron withdrawing groups, exhibit significant red shifts in absorption and emission maxima. These properties are critical for developing new photophysical materials (Kremser et al., 2008).

- OLED Applications : Derivatives of 3-Bromo-6,9-diphenyl-9H-carbazole are used in the development of organic light-emitting diodes, specifically as materials for the emissive layer, demonstrating its practical applicability in OLED technology (Liang et al., 2018).

Electrochromic Materials

- Electrochromic Polymers : Derivatives of 3-Bromo-6,9-diphenyl-9H-carbazole are utilized in synthesizing electrochromic polymers with high coloration efficiency and stability. These polymers show promise in applications as electrochromic materials due to their good solubility and film-forming ability (Zhang et al., 2019).

Environmental and Health Studies

- Emerging Pollutants and Toxicity : Studies have explored the interaction of polyhalogenated carbazoles, like 3-Bromo-9H-carbazole, with human androgen receptors, suggesting potential endocrine-disrupting properties. This is critical for understanding the environmental and health impacts of these compounds (Armas & Apodaca, 2022).

Synthesis and Structural Analysis

- Synthetic Methods : Research on the synthesis of bromocarbazoles, including derivatives similar to 3-Bromo-6,9-diphenyl-9H-carbazole, focuses on methods like direct bromination and characterizing these compounds through various analytical techniques. This is important for the development of new synthetic routes (Ponce et al., 2006).

Optoelectronic Properties

- Optoelectronic Applications : Carbazole derivatives, similar to 3-Bromo-6,9-diphenyl-9H-carbazole, have been investigated for their optoelectronic properties. These compounds are potential candidates for applications in photopolymerization and as dyes or photosensitizers due to their distinct optical properties (Abro et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Eigenschaften

IUPAC Name |

3-bromo-6,9-diphenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEQRROTSDUCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727807 | |

| Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,9-diphenyl-9H-carbazole | |

CAS RN |

1160294-85-8 | |

| Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6,9-diphenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)

![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)